molecular formula C12H17NO3 B15168479 Methyl 3-amino-4-(benzyloxy)butanoate CAS No. 650601-42-6

Methyl 3-amino-4-(benzyloxy)butanoate

Cat. No.: B15168479
CAS No.: 650601-42-6
M. Wt: 223.27 g/mol
InChI Key: ADCAWILRZRUZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-(benzyloxy)butanoate is a chemical compound with the molecular formula C12H17NO3. It is known for its unique structural properties, which make it valuable in various fields of scientific research, including organic synthesis, medicinal chemistry, and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-(benzyloxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-(benzyloxy)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems, which allow for precise control of reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(benzyloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino or benzyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-(benzyloxy)butanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its structural versatility.

    Drug Development: It is explored for its potential in creating new therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(benzyloxy)butanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
  • Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate

Uniqueness

Methyl 3-amino-4-(benzyloxy)butanoate is unique due to its benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic applications where specific functional group transformations are required .

Properties

CAS No.

650601-42-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-amino-4-phenylmethoxybutanoate

InChI

InChI=1S/C12H17NO3/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3

InChI Key

ADCAWILRZRUZIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(COCC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.